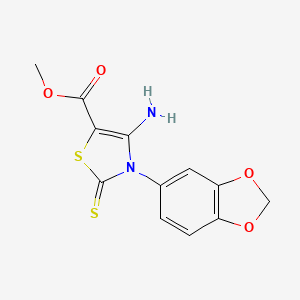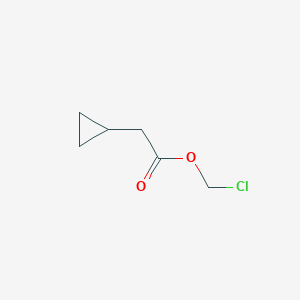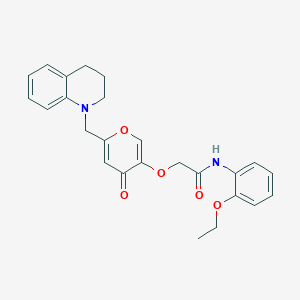![molecular formula C27H35N7O3 B2688393 tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate CAS No. 571189-65-6](/img/structure/B2688393.png)
tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate
Overview
Description
This compound is an impurity of Palbociclib , a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 . Palbociclib is developed for the treatment of ER-positive and HER2-negative breast cancer .
Molecular Structure Analysis
The molecular formula of this compound is C33H45N7O4 . The IUPAC name is tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .Physical And Chemical Properties Analysis
The molecular weight of this compound is 603.76 . It is a solid substance . The predicted boiling point is 764.2±70.0 °C and the predicted density is 1.224±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol when heated and sonicated .Scientific Research Applications
Palbociclib Impurity
This compound is known to be an impurity of Palbociclib . Palbociclib is a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6 .
Breast Cancer Treatment
Palbociclib, which this compound is an impurity of, is developed for the treatment of ER-positive and HER2-negative breast cancer . This suggests that the compound could potentially have applications in cancer research and treatment.
Cyclin-Dependent Kinase Inhibition
As an impurity of Palbociclib, this compound could potentially be used in research related to cyclin-dependent kinases (CDKs). CDKs are a group of protein kinases that are crucial regulators of cell cycle progression .
Pharmaceutical Research
Given its complex structure and the presence of multiple functional groups, this compound could be of interest in pharmaceutical research. It could potentially be used as a starting point for the synthesis of new drugs .
Chemical Synthesis
This compound could be used in chemical synthesis as a building block or intermediate. Its complex structure and multiple functional groups make it a potentially useful component in the synthesis of other complex molecules .
Biochemical Research
The compound’s potential interactions with biological systems could make it a subject of interest in biochemical research. It could be used to study the effects of similar compounds on various biochemical processes .
Mechanism of Action
Target of Action
Tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate is an intermediate in the commercial development of palbociclib . Palbociclib is a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6 . These kinases are crucial for cell cycle progression and DNA replication .
Mode of Action
The compound, Tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate, interacts with its targets, CDK 4/6, by binding to the ATP pocket of these kinases . This binding inhibits the kinase activity, thereby halting the cell cycle progression from G1 to S phase .
Biochemical Pathways
The inhibition of CDK 4/6 by Tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate affects the Retinoblastoma (Rb) pathway . In a normal cell cycle, CDK 4/6 phosphorylates Rb protein, which releases E2F transcription factors that are necessary for the transition from G1 to S phase . The inhibition of CDK 4/6 prevents this phosphorylation, keeping E2F factors in check and halting cell cycle progression .
Pharmacokinetics
It’s known that the compound is slightly soluble in dmso and methanol , which could influence its absorption and distribution in the body.
Result of Action
The result of the action of Tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate is the inhibition of cell cycle progression . This leads to a halt in DNA replication and cell division, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, the compound’s solubility in different solvents could affect its bioavailability and distribution within the body .
Safety and Hazards
This compound is associated with some hazards. The safety information includes the following precautionary statements: avoid breathing dust/fume/gas/mist/vapors/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 4-[6-[(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N7O3/c1-18-15-23(35)34(19-7-5-6-8-19)24-21(18)17-29-25(31-24)30-22-10-9-20(16-28-22)32-11-13-33(14-12-32)26(36)37-27(2,3)4/h9-10,15-17,19H,5-8,11-14H2,1-4H3,(H,28,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQGPCBCGFJESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2688310.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688312.png)
![N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2688313.png)
![(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2688314.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate](/img/structure/B2688315.png)




![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopentylmethanone](/img/structure/B2688321.png)
![2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2688329.png)

![N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2688332.png)